4-Methylpiperidin-4-amine
Overview
Description
4-Methylpiperidin-4-amine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a methyl group and an amine group attached to the piperidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reductive amination of 4-methylpiperidone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Another method involves the hydrogenation of 4-methylpyridine using a metal catalyst such as palladium on carbon. This reaction is carried out under high pressure and temperature conditions, typically around 100-150°C and 50-100 atm .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic reactions as the laboratory methods but is optimized for efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperidin-4-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
4-Methylpiperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylpiperidin-4-amine involves its ability to act as a nucleophile in organic reactions. It participates in the formation of carbon-carbon and carbon-nitrogen bonds through nucleophilic substitution reactions. This allows it to displace other functional groups in organic molecules, facilitating the synthesis of more complex compounds .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A parent compound with a similar structure but without the methyl and amine groups.
4-Methylpiperidine: Similar structure but lacks the amine group.
N-Methylpiperidine: Contains a methyl group on the nitrogen atom instead of the piperidine ring.
Uniqueness
4-Methylpiperidin-4-amine is unique due to the presence of both a methyl group and an amine group on the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its structural features make it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
4-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6(7)2-4-8-5-3-6/h8H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOQTVTZVPADOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610670 | |
Record name | 4-Methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196614-16-1 | |
Record name | 4-Methyl-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196614-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-(6-bromonaphthalen-2-yl)thiazol-2-yl)-4-methylpiperidin-4-amine interact with SHP2 and what are the downstream effects of this interaction?
A1: The research paper describes compound 23 as an allosteric inhibitor of SHP2. [] This means that it binds to a site on SHP2 different from the active site, inducing a conformational change that ultimately inhibits the enzyme's activity. Specifically, compound 23 binds to the interface of the N-terminal SH2, C-terminal SH2, and phosphatase domains of SHP2. [] This binding locks SHP2 in a "closed" conformation, preventing it from interacting with its natural substrates. []
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